molecular formula C6H13NO B8549712 3-Methyl-1-(methylamino)butan-2-one

3-Methyl-1-(methylamino)butan-2-one

Cat. No.: B8549712
M. Wt: 115.17 g/mol
InChI Key: OMWKPVQXGRTCLA-UHFFFAOYSA-N
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Description

3-Methyl-1-(methylamino)butan-2-one (IUPAC name: 1-(methylamino)-3-methylbutan-2-one) is a secondary amine-containing ketone with the molecular formula C₆H₁₁NO (MW: 113.16 g/mol). Its structure features a butan-2-one backbone (four-carbon chain with a ketone at position 2), a methyl group at position 3, and a methylamino group (-NHCH₃) at position 1.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-methyl-1-(methylamino)butan-2-one

InChI

InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h5,7H,4H2,1-3H3

InChI Key

OMWKPVQXGRTCLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CNC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-methylbutan-2-one reacts with aqueous methylamine (40%) and formaldehyde (37%) in ethanol at 50–60°C for 6–8 hours. The use of ethanol as a solvent enhances solubility and minimizes side reactions, while elevated temperatures accelerate imine formation. Post-reaction, the mixture is neutralized with hydrochloric acid, and the product is extracted using ethyl acetate. Yield optimization studies indicate that maintaining a pH of 8–9 during the reaction increases product purity to >90%.

Table 1: Mannich Reaction Parameters

ParameterValue/Range
SolventEthanol
Temperature50–60°C
Reaction Time6–8 hours
Methylamine Concentration40% aqueous solution
Yield75–85%

Challenges include controlling exothermic reactions during formaldehyde addition and preventing polymerization of intermediates. Catalytic amounts of acetic acid (1–2 mol%) mitigate these issues by stabilizing reactive intermediates.

Reductive Amination of 3-Methyl-1-oxobutan-2-one

Reductive amination offers a one-pot route by combining 3-methyl-1-oxobutan-2-one with methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are commonly employed.

Protocol and Efficiency

In a representative procedure, 3-methyl-1-oxobutan-2-one (1.0 equiv) reacts with methylamine (1.2 equiv) in methanol under hydrogen gas (5 atm) at 25°C for 12 hours, using 5% Pd/C as a catalyst. The reaction proceeds via imine formation followed by hydrogenation, yielding this compound with 70–78% efficiency.

Table 2: Reductive Amination Conditions

ParameterValue/Range
Catalyst5% Pd/C
Pressure5 atm H₂
SolventMethanol
Temperature25°C
Yield70–78%

This method avoids strongly acidic conditions, making it suitable for acid-sensitive substrates. However, catalyst costs and hydrogenation safety concerns limit industrial scalability.

Alkylation of Methylamine with Halogenated Ketones

Nucleophilic substitution of 1-chloro-3-methylbutan-2-one with methylamine provides a direct route to the target compound. This method requires anhydrous conditions to prevent hydrolysis of the halogenated precursor.

Stepwise Procedure

  • Synthesis of 1-Chloro-3-methylbutan-2-one : 3-Methylbutan-2-one is treated with chlorine gas in carbon tetrachloride at 0–5°C, yielding 1-chloro-3-methylbutan-2-one (85% purity).

  • Alkylation : The chlorinated ketone reacts with methylamine (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 4 hours, followed by aqueous workup.

Table 3: Alkylation Method Performance

ParameterValue/Range
SolventTHF
Temperature60°C
Reaction Time4 hours
Methylamine Equivalents2.0
Yield65–72%

Drawbacks include the handling of toxic chlorine gas and the formation of by-products like dialkylated amines.

Industrial-Scale Continuous Flow Synthesis

Recent advancements in continuous flow chemistry enable large-scale production with improved efficiency. A patented process employs microreactors to enhance heat and mass transfer during the Mannich reaction.

Key Industrial Parameters

  • Reactors : Tubular microreactors with a 2 mm internal diameter.

  • Flow Rate : 10 mL/min for each reactant stream (ketone, amine, aldehyde).

  • Residence Time : 3–5 minutes at 70°C.

  • Yield : 88–92% with >99% purity after inline distillation.

Table 4: Continuous Flow vs. Batch Synthesis

MetricBatch MethodContinuous Flow
Yield75–85%88–92%
Purity90–95%>99%
Reaction Time6–8 hours3–5 minutes
ScalabilityModerateHigh

Comparative Analysis of Methods

Table 5: Method Comparison

MethodAdvantagesLimitations
Mannich ReactionHigh yield, simplicitypH sensitivity
Reductive AminationMild conditionsCatalyst cost
AlkylationDirect routeToxic intermediates
Continuous FlowScalability, purityHigh initial investment

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-1-(methylamino)butan-2-one has the molecular formula C6H13NOC_6H_{13}NO. It features a ketone functional group and a methylamino group attached to a butane backbone. This unique structural arrangement contributes to its reactivity and utility in various applications.

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that this compound may have therapeutic properties, particularly in metabolic disorders. It acts as an inhibitor of trimethylamine and trimethylamine N-oxide production, which are metabolites linked to inflammation and liver injury. Its modulation of choline metabolism in gut microbiota suggests potential benefits in managing metabolic conditions.
  • Biochemical Mechanisms : The compound interacts with various molecular targets, influencing enzyme activities and metabolic pathways. This interaction is crucial for its application in drug development, particularly in creating compounds that can modulate specific biochemical pathways.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations that can lead to the formation of more complex molecules. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Case Studies and Research Findings

Recent research has demonstrated the compound's efficacy across various applications:

  • Bioconjugation Stability : A study showed that bioconjugates formed using this compound exhibited enhanced stability and specificity compared to traditional linkers. This property is particularly beneficial in drug delivery systems where stability is crucial for therapeutic efficacy.
  • Fuel Additive Potential : Preliminary findings suggest that small additions of this compound to biofuels can improve combustion efficiency while reducing harmful emissions such as carbon monoxide and hydrocarbons. This application highlights its potential in environmental sustainability efforts.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction leads to the formation of new chemical bonds and the generation of reaction products. The pathways involved in these reactions are often studied using kinetic and mechanistic analyses .

Comparison with Similar Compounds

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

  • Molecular Formula: C₁₁H₁₃NO (MW: 175.23 g/mol)
  • Key Features: Contains a propan-1-one backbone (three-carbon chain with ketone at position 1). Substituted with a 3-methylphenyl group at position 1 and a methylamino group at position 2.
  • Structural Differences :
    • The ketone is at position 1 (vs. position 2 in the target compound).
    • Incorporation of an aromatic ring (3-methylphenyl) increases lipophilicity (higher logP) compared to the aliphatic target compound.

3,3-Dimethyl-1-[(3-methyl-1-pentyn-3-yl)amino]-2-butanone

  • Molecular Formula : C₁₂H₂₀N₂O (MW: 208.30 g/mol)
  • Key Features: Shares the butan-2-one backbone but with 3,3-dimethyl groups and a complex alkyne-containing amino substituent.
  • Structural Differences: Bulky substituents (3-methylpentynyl group) introduce steric hindrance, reducing reactivity compared to the simpler methylamino group in the target compound. Higher molecular weight and logP due to the alkyne and dimethyl groups.
  • Synthesis: Involves multi-step alkylation and purification via column chromatography, similar to methods described for methylamino derivatives .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol)
  • Key Features :
    • Contains an ester group (COOCH₃) instead of a ketone.
    • Chiral center at position 2 (S-configuration) and 3,3-dimethyl substitution.
  • Structural Differences :
    • Ester functional group increases polarity and aqueous solubility compared to the ketone in the target compound.
    • The hydrochloride salt form enhances stability for pharmaceutical applications.
  • Synthesis : Uses tert-butoxycarbonyl (Boc) protection and deprotection strategies, as detailed in patent literature .

3-Methyl-2-butanone

  • Molecular Formula : C₅H₁₀O (MW: 86.13 g/mol)
  • Key Features: Simple aliphatic ketone lacking an amino group.
  • Smaller molecular size and lower boiling point (94°C vs. estimated >150°C for the target compound).
  • Applications : Widely used as an industrial solvent due to its volatility and low toxicity .

Table 1: Key Properties of 3-Methyl-1-(methylamino)butan-2-one and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups logP* Synthesis Complexity
This compound C₆H₁₁NO 113.16 Ketone, methylamino ~1.2 (estimated) Moderate
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₃NO 175.23 Ketone, methylamino, aromatic ~2.5 High
3,3-Dimethyl-1-[(3-methylpentynyl)amino]-2-butanone C₁₂H₂₀N₂O 208.30 Ketone, alkyne, dimethyl ~3.0 High
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₆ClNO₂ 193.67 Ester, methylamino, hydrochloride salt ~1.8 High
3-Methyl-2-butanone C₅H₁₀O 86.13 Ketone 0.7 Low

*logP values estimated using fragment-based methods where experimental data were unavailable.

Research and Application Insights

  • Pharmaceutical Relevance: Compounds like 2-(Methylamino)-1-(3-methylphenyl)propan-1-one are explored for their dopamine receptor affinity, while ester derivatives (e.g., Methyl 3,3-dimethyl-2-(methylamino)butanoate) are investigated as prodrugs due to enhanced bioavailability .
  • Synthetic Challenges: The introduction of amino groups (e.g., methylamino) often requires protective strategies (e.g., Boc groups) to avoid side reactions, as seen in and .
  • Industrial Use: Simpler analogs like 3-Methyl-2-butanone are favored in non-pharmaceutical applications due to cost-effective synthesis .

Q & A

Q. What are the key steps in synthesizing 3-Methyl-1-(methylamino)butan-2-one, and how can purification be optimized?

  • Methodological Answer : Synthesis typically involves dissolving precursors in solvents like tetrahydrofuran (THF) under inert atmospheres (e.g., nitrogen). Reagents such as trifluoromethanesulfonic acid derivatives or methyl iodide are added for alkylation/amination. Purification often employs reverse-phase C18 chromatography (acetonitrile/water gradients) or silica gel columns (hexane/ethyl acetate mixtures) to isolate the product . Optimization requires adjusting reaction times (e.g., 27 hours at 60°C for complete conversion) and monitoring via LCMS/HPLC retention times .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and functional groups. For example, in related methylamino derivatives, 1H-NMR^1 \text{H-NMR} peaks at δ 9.00 (broad singlet for NH) and δ 3.79 (methoxy group) are critical . Pair with high-resolution mass spectrometry (HRMS) to verify molecular weight and liquid chromatography (LC) to assess purity (>98% by GC) .

Q. What safety protocols are essential when handling methylamino ketones?

  • Methodological Answer : Prioritize fume hood use due to volatile reagents (e.g., methyl iodide). Refer to safety data sheets (SDS) for hazards like flammability (e.g., bp 132°C for similar alcohols) and ensure proper disposal of halogenated byproducts. Use personal protective equipment (PPE) and avoid skin contact with amines, which may cause irritation .

Advanced Research Questions

Q. How can reaction yields be improved for methylamino ketone derivatives under varying conditions?

  • Methodological Answer : Conduct a fractional factorial design to test variables: solvent polarity (THF vs. DMF), temperature (room temp vs. 60°C), and stoichiometry (1:2 to 1:3 molar ratios of amine to alkylating agent). For example, sodium hydride in DMF at 0°C achieved 100% yield in cyclopropane carboxylate synthesis . Monitor intermediates via thin-layer chromatography (TLC) to identify bottlenecks .

Q. What analytical strategies resolve contradictions between spectroscopic data and expected structures?

  • Methodological Answer : Triangulate data using multiple techniques:
  • Compare 13C-NMR^{13} \text{C-NMR} shifts with computational models (e.g., DFT calculations).
  • Re-examine reaction conditions for potential side products (e.g., over-alkylation) using LCMS fragmentation patterns .
  • Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. How do environmental surfaces (e.g., lab equipment) influence the stability of methylamino ketones?

  • Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on glass or stainless steel. Track degradation via gas chromatography (GC) under controlled humidity and temperature. For lab-scale studies, replicate indoor surface interactions using simulated environments with oxidants (e.g., ozone) .

Q. What methodologies quantify enantiomeric excess in chiral methylamino derivatives?

  • Methodological Answer : Employ chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with polarimetric detection. For example, (2S)-configured methyl esters showed distinct elution profiles in acetonitrile/water systems . Alternatively, use 1H-NMR^1 \text{H-NMR} with chiral shift reagents (e.g., Eu(hfc)3_3) .

Data Analysis & Experimental Design

Q. How should researchers design replication studies to validate synthetic reproducibility?

  • Methodological Answer :
  • Define a standardized protocol (e.g., reagent purity >97%, fixed stirring rates).
  • Include triplicate runs for critical steps (e.g., alkylation, purification).
  • Use statistical tools (e.g., ANOVA) to compare yields and purity across batches .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states for amination or ketone reduction. Software like Gaussian or ORCA can predict regioselectivity in electrophilic attacks. Validate with experimental kinetic studies (e.g., varying substituents on aryl rings) .

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